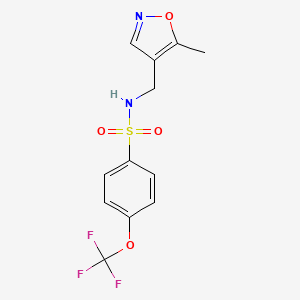

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O4S/c1-8-9(6-16-21-8)7-17-22(18,19)11-4-2-10(3-5-11)20-12(13,14)15/h2-6,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKZGWMNLCJJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the isoxazole derivative with a sulfonyl chloride, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, reduced sulfonamides.

Substitution Products: Halogenated derivatives, substituted isoxazoles.

Scientific Research Applications

Biochemical Inhibition

Mechanism of Action

This compound has been identified as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. Its structure allows it to interact with target proteins, effectively blocking their activity. For instance, it has shown promise as a selective inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in various tissues .

Case Study: Inhibition of Carbonic Anhydrase

A study conducted on the compound's metabolites demonstrated its efficacy as a selective type II carbonic anhydrase inhibitor. The compound was administered to animal models, and subsequent analysis revealed significant inhibition of enzyme activity, suggesting its potential use in treating conditions like glaucoma where carbonic anhydrase modulation is beneficial .

Therapeutic Applications

Anti-inflammatory Properties

The compound's ability to inhibit key enzymes involved in inflammatory processes suggests its application in treating inflammatory diseases. Research indicates that derivatives of benzenesulfonamide compounds can reduce inflammation by inhibiting cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs .

Potential Use in Pain Management

Due to its anti-inflammatory properties, N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide could be explored as a candidate for pain management therapies. Its structural similarity to known COX-2 inhibitors positions it as a potential lead compound for developing new analgesics .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies have shown that after administration, the compound undergoes biotransformation into several metabolites, which can be analyzed using HPLC-MS/MS techniques. These metabolites include hydroxylated forms that retain biological activity, highlighting the importance of metabolic studies in assessing the efficacy and safety of new drugs .

Research Findings and Insights

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Interference with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The trifluoromethoxy group in the target compound increases electron-withdrawing effects and lipophilicity compared to the methyl group in or chloroacetamide in . This may enhance membrane permeability and target binding in microbial enzymes (e.g., dihydropteroate synthase) .

- Replacement of the imidazole ring (as in ) with a 5-methylisoxazole reduces basicity but improves metabolic stability, as isoxazoles are less prone to oxidative degradation .

Antimicrobial Activity :

- The analog in showed moderate antimicrobial activity, while imidazole-containing derivatives in exhibited superior antifungal properties. The trifluoromethoxy group in the target compound may broaden the antimicrobial spectrum by improving pharmacokinetic parameters.

Synthetic Accessibility :

- Compounds with chloroacetamide or imidazole substituents (e.g., ) require multi-step synthesis, whereas the target compound’s methylene bridge simplifies functionalization .

Research Findings and Limitations

- Crystallographic Data: The methyl-substituted analog in crystallizes in a monoclinic system with a dihedral angle of 85.7° between aromatic rings, suggesting constrained conformational flexibility. The trifluoromethoxy group may alter this geometry, affecting target binding .

- Biological Screening Gaps : While imidazole derivatives in were rigorously tested, data for isoxazole-linked sulfonamides (e.g., ) remain sparse. The target compound’s bioactivity profile requires empirical validation.

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety, which is known for its role in various therapeutic agents. The presence of the 5-methylisoxazole and trifluoromethoxy groups contributes to its unique properties, potentially enhancing its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through inhibition of specific enzymes or receptors. For instance, isoxazole derivatives have been noted for their selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This suggests that the compound may possess anti-inflammatory properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of isoxazole derivatives, noting significant selectivity towards COX-2 inhibition. For example, compounds with structural similarities demonstrated potent analgesic properties and reduced inflammation in various models .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of sulfonamide derivatives. A related study found that certain benzenesulfonamides exhibited antibacterial properties against a range of pathogens, suggesting that this compound could also be effective in this regard .

Study 1: Anti-inflammatory Effects

In an experimental model using Wistar rats, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, correlating with decreased levels of pro-inflammatory cytokines.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 10.5 | 6.3 |

| Pro-inflammatory Cytokines (pg/mL) | 250 | 100 |

This study underscores the compound's potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that this compound has promising antimicrobial properties.

Q & A

How can the synthesis of N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization requires careful control of reaction conditions and purification steps. For example, dropwise addition of acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under argon at 0°C minimizes side reactions, as shown in analogous sulfonamide syntheses . Post-reaction purification via vacuum filtration and washing with diethyl ether/water mixtures removes unreacted starting materials, achieving yields up to 89% in related procedures . Rotary evaporation under reduced pressure (<40°C) preserves thermally sensitive intermediates .

What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Basic Research Question

Methodological Answer:

Combined spectroscopic and chromatographic methods are critical:

- 1H/13C NMR : Assign peaks for the trifluoromethoxy (-OCF3), isoxazole, and sulfonamide moieties, comparing shifts to structurally similar compounds (e.g., 4-(trifluoromethoxy)benzylamine derivatives) .

- HRMS (ESI) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- Melting Point Analysis : Compare to literature values (e.g., 183–249°C for analogous sulfonamides) to assess purity .

How should researchers address discrepancies in mutagenicity data between sulfonamide derivatives?

Advanced Research Question

Methodological Answer:

Conflicting mutagenicity results (e.g., Ames test outcomes) may arise from substituent effects. For instance, anomeric amide derivatives exhibit variable mutagenicity depending on electron-withdrawing groups like trifluoromethoxy (-OCF3). A stepwise approach includes:

- Comparative Ames II Testing : Benchmark against controls (e.g., benzyl chloride) to contextualize risk .

- Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity with electronic/steric properties of substituents (e.g., trifluoromethoxy vs. methoxy groups) .

What strategies resolve contradictions in decomposition data from differential scanning calorimetry (DSC) during stability studies?

Advanced Research Question

Methodological Answer:

DSC data inconsistencies may stem from polymorphic forms or moisture sensitivity. To mitigate:

- Controlled Humidity Storage : Test stability under desiccated vs. humid conditions (e.g., 25°C/60% RH) .

- Thermogravimetric Analysis (TGA) : Couple with DSC to distinguish thermal decomposition from solvent loss .

- Crystallography : Identify polymorphs using X-ray diffraction, as seen in trifluoromethoxy-containing analogs .

What safety precautions are essential when handling this compound?

Basic Research Question

Methodological Answer:

Critical precautions include:

- Ventilation : Use fume hoods for weighing/reacting due to potential mutagenicity (Ames II data) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Storage : Desiccated, low-temperature (-20°C) storage to prevent hydrolysis of the sulfonamide group .

How does the trifluoromethoxy group influence reactivity in cross-coupling reactions compared to other electron-withdrawing substituents?

Advanced Research Question

Methodological Answer:

The -OCF3 group enhances electrophilicity but may sterically hinder coupling sites. Key considerations:

- Catalyst Selection : Pd(PPh3)4 or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings, as demonstrated in 4-(trifluoromethoxy)benzamide syntheses .

- Solvent Effects : Dichloromethane/DMF mixtures improve solubility of trifluoromethoxy intermediates .

- Comparative Kinetics : Rate studies show slower coupling vs. nitro (-NO2) analogs due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.